molecular formula C4H3N3O B14466167 1-Cyano-1-diazonioprop-1-en-2-olate CAS No. 65950-83-6

1-Cyano-1-diazonioprop-1-en-2-olate

Cat. No.: B14466167
CAS No.: 65950-83-6
M. Wt: 109.09 g/mol
InChI Key: HOPRCCRLPQUQFC-UHFFFAOYSA-N
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Description

1-Cyano-1-diazonioprop-1-en-2-olate is a unique organic compound characterized by its cyano and diazonium functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-1-diazonioprop-1-en-2-olate can be synthesized through various methods. One common approach involves the reaction of a suitable precursor with a cyanating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-1-diazonioprop-1-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary based on the reagents and conditions used. For example, oxidation may yield nitriles, while substitution reactions can produce a wide range of functionalized organic compounds .

Scientific Research Applications

1-Cyano-1-diazonioprop-1-en-2-olate has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Cyano-1-diazonioprop-1-en-2-olate exerts its effects involves its ability to participate in various chemical reactions. The cyano and diazonium groups are key functional sites that interact with molecular targets, leading to the formation of new compounds. These interactions often involve electrophilic and nucleophilic pathways .

Comparison with Similar Compounds

  • 1-Cyano-2,3-epithiopropane
  • 1-Cyano-3,4-epithiobutane
  • 1-Cyano-4,5-epithiopentane

Comparison: 1-Cyano-1-diazonioprop-1-en-2-olate is unique due to its combination of cyano and diazonium groups, which confer distinct reactivity compared to other similar compounds. While compounds like 1-Cyano-2,3-epithiopropane also contain a cyano group, the presence of the diazonium group in this compound allows for a broader range of chemical transformations .

Properties

CAS No.

65950-83-6

Molecular Formula

C4H3N3O

Molecular Weight

109.09 g/mol

IUPAC Name

2-diazo-3-oxobutanenitrile

InChI

InChI=1S/C4H3N3O/c1-3(8)4(2-5)7-6/h1H3

InChI Key

HOPRCCRLPQUQFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=[N+]=[N-])C#N

Origin of Product

United States

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